Perindopril Benzyl Ester

描述

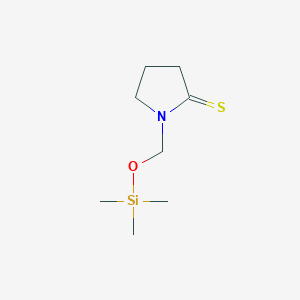

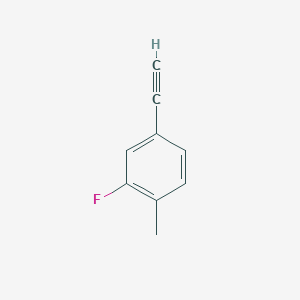

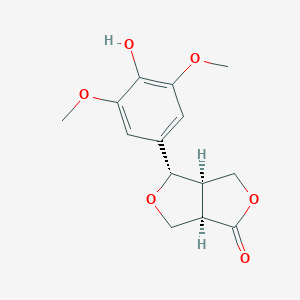

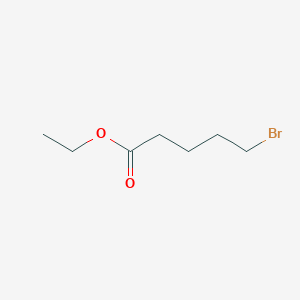

Perindopril Benzyl Ester is a derivative of Perindopril . It has a molecular formula of C26H38N2O5 and a molecular weight of 458.59 . It is supplied with detailed characterization data compliant with regulatory guidelines .

Synthesis Analysis

The industrial synthesis of Perindopril involves the reaction of benzyl hexahydroindole carboxylic ester with a protected amino acid halide in S configuration in the presence of a base . This forms a (S) N-substituted hexahydroindole, which is then reacted with ethyl 2-oxopentanoate under pressure of hydrogen in the presence of palladium on charcoal to form Perindopril .Molecular Structure Analysis

The molecular structure of Perindopril Benzyl Ester is derived from its parent compound, Perindopril . The molecular formula is C26H38N2O5 .Chemical Reactions Analysis

Esters, like Perindopril Benzyl Ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In esterification reactions, an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The physical differences between different esters are due to differences in melting points of the mixture of esters they contain .科学研究应用

心血管疾病预防

贝那普利(Perindopril)是贝那普利酸酯的前体,是一种ACE抑制剂,在预防各种患者群体中心血管事件方面显示出显著的疗效。像EUROPA试验这样的大规模试验已经证明了它在减少患有血管疾病的患者中心血管疾病的作用,包括稳定型冠状动脉疾病(CAD),无论他们是否患有高血压 (Curran, McCormack, & Simpson, 2006),(Zaiem & Zannad, 2008)。

对高血压的影响

贝那普利有效降低高血压患者的收缩压和舒张压。其改善与高血压相关的血管异常,如动脉硬化和左心室肥厚的能力已经得到充分记录 (Hurst & Jarvis, 2001),(Sica, 2001)。

杜兴氏肌营养不良(DMD)治疗

贝那普利已被研究其对患有杜兴氏肌营养不良(DMD)的患者心脏功能的影响,显示出在延缓患有DMD的儿童左心室功能障碍的发生和进展方面具有潜力 (Duboc et al., 2005)。

药代动力学分析

研究已经利用微量热法和高压液相色谱(HPLC)等方法对水溶液中的贝那普利酯酸盐(PER)进行表征。这些方法为贝那普利的降解动力学和热力学参数提供了见解 (Simoncic et al., 2008)。

阿尔茨海默病的神经保护

贝那普利在改善阿尔茨海默病小鼠模型的学习和记忆功能方面显示出潜力。其对海马中凋亡的抑制作用暗示了在这种情况下认知改善的潜在机制 (Yang et al., 2014)。

安全和危害

未来方向

Perindopril, the parent compound of Perindopril Benzyl Ester, has been studied in a variety of patient populations, ranging from those with hypertension to more advanced-stage cardiovascular disease . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases . This suggests that Perindopril Benzyl Ester may also have potential applications in the treatment of cardiovascular diseases in the future.

Relevant papers on Perindopril Benzyl Ester include studies on the specific properties and effect of Perindopril in controlling the Renin–Angiotensin System , and the safety and efficacy of Perindopril in the management of hypertension . These papers provide valuable insights into the potential applications and benefits of Perindopril Benzyl Ester.

属性

IUPAC Name |

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYHAPFFQRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554973 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perindopril Benzyl Ester | |

CAS RN |

122454-52-8 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)